Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl-
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Overview
Description
Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- is a complex organic compound belonging to the class of furanocoumarins. These compounds are known for their diverse biological activities and are often found in various plants. The structure of this compound includes a furan ring fused to a chromen ring, with methoxy and propan-2-yl substituents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of a furan derivative and a chromen precursor, followed by methoxylation and alkylation reactions .
Industrial Production Methods
Industrial production methods for this compound often involve multi-step synthesis processes, including the use of catalysts and specific reaction conditions to ensure high yield and purity. The exact methods can vary depending on the desired scale and application .
Chemical Reactions Analysis
Types of Reactions
Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to optimize the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups .
Scientific Research Applications
Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- has a wide range of scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products
Mechanism of Action
The mechanism of action of Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- involves its interaction with specific molecular targets and pathways. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Imperatorin: Another furanocoumarin with similar structural features but different substituents.
Bergapten: A furanocoumarin known for its photosensitizing properties.
Uniqueness
Furo(3,2-g)chromen-7-one, 9-methoxy-2-propan-2-yl- is unique due to its specific substituents, which confer distinct chemical and biological properties. Its methoxy and propan-2-yl groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications .
Properties
CAS No. |
121498-44-0 |
---|---|
Molecular Formula |
C15H14O4 |
Molecular Weight |
258.27 g/mol |
IUPAC Name |
9-methoxy-2-propan-2-ylfuro[3,2-g]chromen-7-one |
InChI |
InChI=1S/C15H14O4/c1-8(2)11-7-10-6-9-4-5-12(16)19-13(9)15(17-3)14(10)18-11/h4-8H,1-3H3 |
InChI Key |
VCFGXWDMYJVMEY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC2=C(O1)C(=C3C(=C2)C=CC(=O)O3)OC |
Origin of Product |
United States |
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